Ethyl 4,4-diethoxybut-2-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-diethoxybut-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQFSUYMNZCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4,4 Diethoxybut 2 Ynoate
Direct Synthetic Pathways
Direct synthetic strategies aim to construct the Ethyl 4,4-diethoxybut-2-ynoate backbone in a minimal number of steps, often by forming a key carbon-carbon bond or by directly functionalizing a simple alkyne.
Strategic Approaches Utilizing Triethyl Orthoformate and Ethyl Propiolate
A primary direct route to this compound involves the reaction between triethyl orthoformate and ethyl propiolate. This method capitalizes on the electrophilic nature of ethyl propiolate and the ability of triethyl orthoformate to act as an acetal (B89532) precursor. The reaction is effectively promoted by a Lewis acid catalyst, such as zinc(II) iodide. In a typical procedure, the reactants are heated in the presence of the catalyst, leading to the formation of the target compound. chemicalbook.com This specific reaction has been reported to proceed at temperatures between 75-95°C over a period of 3 hours, yielding the product at approximately 51%. chemicalbook.com
Table 1: Reaction Parameters for Synthesis from Triethyl Orthoformate and Ethyl Propiolate
| Parameter | Value |
|---|---|
| Reactant 1 | Triethyl Orthoformate |
| Reactant 2 | Ethyl Propiolate |
| Catalyst | Zinc(II) Iodide |
| Temperature | 75 - 95 °C |
| Time | 3 hours |
| Reported Yield | 51% chemicalbook.com |
Catalytic and Stoichiometric Methods for Alkyne Functionalization
The synthesis from ethyl propiolate and triethyl orthoformate falls under the category of catalytic alkyne functionalization. The use of zinc(II) iodide as a Lewis acid is crucial for activating the reactants and facilitating the formation of the acetal group at the terminal position of the alkyne. chemicalbook.com While other Lewis acids like cerium(III) trifluoromethanesulfonate (B1224126) and zirconium tetrachloride have been employed in various acetalization reactions, their efficacy in this specific transformation is not widely documented. organic-chemistry.org Palladium-based catalysts are also known to be highly efficient in acetal formation under mild conditions. organic-chemistry.org The reaction mechanism likely involves the coordination of the Lewis acid to the orthoformate, generating a reactive electrophilic species that is subsequently attacked by the nucleophilic terminal carbon of the ethyl propiolate.
Optimization and Efficiency Enhancements in Preparation
Enhancing the efficiency of the direct synthesis from triethyl orthoformate and ethyl propiolate is a key consideration for practical applications. The reported 51% yield suggests room for improvement. chemicalbook.com Optimization strategies could involve screening a variety of Lewis acid catalysts to identify one with higher activity and selectivity. organic-chemistry.org Adjusting reaction parameters such as temperature, solvent, and reactant stoichiometry could also lead to improved yields and reduced reaction times. Furthermore, efficient purification techniques are essential to isolate the final product in high purity. General principles for enhancing synthetic efficiency include utilizing safer and more cost-effective reagents where possible, as demonstrated in other complex syntheses where methods using reagents like iron with ammonium (B1175870) chloride have been favored over more hazardous or expensive options like palladium on carbon with hydrogen gas. orgsyn.org
Indirect Synthetic Routes via Advanced Intermediates
Indirect routes involve the multi-step synthesis of an intermediate that already contains a significant portion of the target molecule's structure, which is then converted to this compound in the final steps.
Derivations from Propargylaldehyde Diethyl Acetal
Propargylaldehyde diethyl acetal (3,3-diethoxy-1-propyne) serves as a valuable and versatile intermediate for synthesizing the target compound. biosynth.comchemicalbook.com This approach involves a two-step conceptual pathway: metallation followed by carboxylation.
First, the terminal alkyne proton of propargylaldehyde diethyl acetal is abstracted using a strong base, such as n-butyllithium, to form a lithium acetylide derivative. This metallated intermediate is a potent nucleophile. In the second step, this nucleophile is reacted with an electrophilic carboxylating agent, typically ethyl chloroformate. This reaction results in the formation of a new carbon-carbon bond and introduces the ethyl ester group, yielding this compound.
The synthesis of the propargylaldehyde diethyl acetal intermediate itself can be achieved through various methods. One common procedure involves the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal using a strong base like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst. biosynth.com An alternative synthesis involves treating 2,3-dibromopropanal (B1202901) with ethanol (B145695) and sodium hydroxide.
Table 2: Synthetic Pathway via Propargylaldehyde Diethyl Acetal
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Metallation of Propargylaldehyde Diethyl Acetal | n-Butyllithium |
| 2 | Carboxylation with Ethyl Chloroformate | Ethyl Chloroformate |
Transformations from Ethyl 4,4-Diethoxybut-2-enoate and Analogues
An alternative indirect strategy involves the conversion of an alkene analogue, Ethyl 4,4-diethoxybut-2-enoate, into the corresponding alkyne. This transformation is a standard procedure in organic synthesis, typically accomplished via a bromination-dehydrobromination sequence.
In the first step, the carbon-carbon double bond of Ethyl 4,4-diethoxybut-2-enoate is treated with bromine (Br₂) to form the vicinal dibromide, Ethyl 2,3-dibromo-4,4-diethoxybutanoate. In the subsequent step, this dibrominated intermediate undergoes a double dehydrobromination reaction upon treatment with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). This elimination of two equivalents of hydrogen bromide re-establishes the pi system, forming the triple bond of the target alkyne. The synthesis of the starting material, Ethyl 4,4-diethoxybut-2-enoate, or its analogues can be accomplished through methods such as the reaction of methyl vinyl ketone with ethanol in the presence of an acid catalyst.
Novel Retrosynthetic Analyses Leading to this compound
Retrosynthetic analysis is a powerful methodology in organic synthesis for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. This section explores a novel retrosynthetic analysis for this compound, a functionalized acetylenic ester. The primary disconnection strategy hinges on identifying the key bond formations that lead to the target structure.
A logical retrosynthetic disconnection of this compound involves cleaving the C-C bond between the alkyne and the acetal carbon. This approach is based on a known synthetic transformation involving the addition of an orthoformate to a terminal alkyne. chemicalbook.com This disconnection simplifies the complex target molecule into two more readily accessible precursors: ethyl propiolate and triethyl orthoformate.
The proposed retrosynthetic pathway can be visualized as follows:
Figure 1: Retrosynthetic Disconnection of this compound
Reactivity and Reaction Mechanisms of Ethyl 4,4 Diethoxybut 2 Ynoate
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond in ethyl 4,4-diethoxybut-2-ynoate is activated by the adjacent electron-withdrawing ethyl ester group, rendering it susceptible to attack by both nucleophiles and electrophiles, and enabling it to participate in various cycloaddition reactions.
Nucleophilic Additions to the Triple Bond
The electron-deficient nature of the alkyne makes it an excellent Michael acceptor for various nucleophiles. The addition of a nucleophile to the triple bond typically occurs at the β-position to the ester group, leading to the formation of an enoate. While specific studies on this compound are not extensively documented in this context, the reactivity can be inferred from the well-established behavior of similar acetylenic esters like ethyl propiolate.
Common nucleophiles that readily add to such activated alkynes include amines, thiols, and alcohols. For instance, the reaction with thiols, known as thio-Michael addition, can proceed to give either the (E) or (Z)-isomers of the resulting β-thioenoate, depending on the reaction conditions and the catalyst used. Similarly, the addition of amines can lead to the formation of enamines, which are valuable synthetic intermediates. The general mechanism involves the attack of the nucleophile on the β-carbon of the alkyne, followed by protonation of the resulting intermediate.
Electrophilic Additions to the Triple Bond
While less common than nucleophilic additions due to the electron-withdrawing nature of the ester group, the alkyne moiety can undergo electrophilic addition reactions. These reactions typically require harsh conditions or specific catalysts to proceed. Examples of electrophilic additions to alkynes include halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl). The regioselectivity of these additions would be influenced by the electronic effects of the ester and acetal (B89532) groups.
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])
The activated triple bond of this compound makes it a potent dienophile and dipolarophile in cycloaddition reactions, allowing for the construction of various cyclic and heterocyclic systems.
This compound can function as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. A documented example involves the reaction of this compound with furan. In this reaction, the furan acts as the diene, and the triple bond of the ester serves as the dienophile. The reaction proceeds to form a bicyclic adduct. This type of reaction is a powerful tool for the synthesis of complex cyclic molecules.
Table 1: Diels-Alder Reaction of this compound with Furan
| Diene | Dienophile | Product |
|---|
Note: Specific reaction conditions and yields were part of a broader synthetic study and are detailed in the cited literature.
The triple bond of this compound is also expected to participate in 1,3-dipolar cycloaddition reactions. This type of reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. A common example is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole.
Reactivity of the Diethoxy Acetal Group
The diethoxy acetal group in this compound serves as a protected form of an aldehyde. Acetals are generally stable under neutral and basic conditions, which allows for selective reactions to be carried out on the alkyne and ester functionalities without affecting the acetal.
However, the acetal group is sensitive to acidic conditions. In the presence of an acid catalyst, typically in an aqueous medium, the acetal can be hydrolyzed to reveal the corresponding aldehyde. This deprotection is a crucial step in synthetic sequences where the aldehyde functionality is required for subsequent transformations. For instance, after the Diels-Alder reaction with furan, the acetal in the resulting bicyclic adduct can be cleaved to unmask the aldehyde group, providing a handle for further synthetic manipulations. This highlights the utility of the acetal group as a protecting group that can be removed under specific and mild conditions.
Transformations at the Ester Functionality
The ethyl ester group of this compound can be converted into other esters through transesterification. masterorganicchemistry.com This process involves reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by the new alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide, typically the conjugate base of the new alcohol, acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Table 2: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H⁺ or CH₃O⁻ | Mthis compound |
| Benzyl alcohol | H⁺ or BnO⁻ | Benzyl 4,4-diethoxybut-2-ynoate |
The ester functionality can be selectively reduced using various hydride reagents. The choice of reagent and reaction conditions determines the extent of reduction.
Reduction to Aldehyde: Using a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C) allows for the partial reduction of the ester to an aldehyde. chemistrysteps.comurbanpro.comcommonorganicchemistry.com The reaction stops at the aldehyde stage because the tetrahedral intermediate formed is stable at low temperatures, preventing the elimination of the alkoxy group and further reduction. chemistrysteps.com Aqueous workup then liberates the aldehyde, yielding 4,4-diethoxybut-2-ynal.
Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or using an excess of DIBAL-H at higher temperatures, will reduce the ester all the way to the primary alcohol. organic-synthesis.comyoutube.com This transformation results in the formation of 4,4-diethoxybut-2-yn-1-ol.
Oxidation of this compound is less common. The alkyne and acetal groups are generally stable to many oxidizing agents. Harsh oxidative conditions would likely lead to the cleavage of the carbon-carbon triple bond or other non-specific reactions.
Table 3: Reduction Pathways of the Ester Functionality
| Desired Product | Reagent | Key Conditions | Final Product |
|---|---|---|---|
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent, -78 °C | 4,4-diethoxybut-2-ynal |
| Alcohol | Lithium aluminum hydride (LiAlH₄) | Excess, THF | 4,4-diethoxybut-2-yn-1-ol |
Cascade and Tandem Reactions Utilizing Multifunctional Nature
The presence of three distinct functional groups—an acetal, an alkyne, and an ester—makes this compound an ideal substrate for cascade or tandem reactions. Such reaction sequences, where multiple bonds are formed in a single operation, offer high synthetic efficiency. A hypothetical cascade could be initiated by a conjugate addition of a nucleophile to the electron-deficient alkyne. The resulting intermediate could then undergo an intramolecular reaction, for example, by attacking the ester carbonyl, leading to the formation of a cyclic product. Alternatively, hydrolysis of the acetal under the reaction conditions could unmask the aldehyde, which could then participate in an intramolecular aldol or Wittig-type reaction.
Stereoselective Transformations and Control
Achieving stereocontrol in reactions involving this compound can be accomplished through several strategies, most notably through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
In this context, the ethyl ester could be converted via transesterification to a chiral ester using a chiral alcohol, such as Evans' oxazolidinones or 8-phenylmenthol. wikipedia.orgresearchgate.net The chirality of this auxiliary would then influence the facial selectivity of reactions, for example, in additions across the alkyne or reactions involving an enolate derived from the ester. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. This methodology is a powerful tool for the asymmetric synthesis of complex molecules. researchgate.net
Table 4: Conceptual Use of Chiral Auxiliaries
| Chiral Auxiliary | Attachment Method | Potential Stereocontrolled Reaction | Product Type |
|---|---|---|---|
| Evans Oxazolidinone | Acylation to form N-acyl oxazolidinone | Asymmetric alkylation, aldol addition | Chiral carboxylic acid derivative |
| (1R,2S,5R)-(-)-8-Phenylmenthol | Transesterification | Diastereoselective conjugate addition | Chiral ester |
Applications of Ethyl 4,4 Diethoxybut 2 Ynoate in Complex Molecule Synthesis
Construction of Carbocyclic Scaffolds
The electron-deficient alkyne moiety in ethyl 4,4-diethoxybut-2-ynoate makes it a suitable substrate for various cycloaddition and annulation reactions, enabling the construction of intricate carbocyclic systems.
Synthesis of Substituted Cyclopropane (B1198618) Derivatives
While direct cyclopropanation of this compound is not extensively documented, the reactivity of similar activated alkynes suggests its potential in forming highly functionalized cyclopropane derivatives. The general strategies for cyclopropanation of electron-poor alkynes often involve nucleophilic attack by a carbene equivalent or a Michael-initiated ring closure. For instance, the reaction of a related compound, (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile, with 2-methoxyfuran (B1219529) has been shown to produce cyclopropane derivatives, indicating the feasibility of such transformations on the diethoxybutyl backbone.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Activated Alkyne/Alkene | Carbene Precursor/Ylide | Substituted Cyclopropane | General Method |
| Michael Acceptor | Nucleophile with Leaving Group | Substituted Cyclopropane | General Method |
This table represents general methodologies that could potentially be applied to this compound based on the reactivity of similar compounds.
Formation of Polycyclic and Fused-Ring Systems
The alkyne functionality in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of polycyclic and fused-ring systems. Diels-Alder reactions with suitable dienes would yield cyclohexadiene derivatives which can be further elaborated into aromatic or more complex polycyclic structures. Similarly, [3+2] cycloaddition reactions with azides or nitrile oxides could provide access to five-membered heterocyclic rings fused to other carbocyclic systems. The acetal (B89532) moiety can be unmasked at a later stage to introduce further complexity.
Assembly of Heterocyclic Frameworks
This compound serves as a versatile precursor for a wide array of heterocyclic compounds due to the presence of multiple reactive sites that can be sequentially or selectively transformed.
Precursor for Functionalized Lactones and Phthalides
The ester and acetal functionalities of this compound can be manipulated to generate lactones. For instance, reduction of the triple bond and subsequent hydrolysis of the ester and acetal groups could lead to a γ-hydroxy carboxylic acid, which can then undergo intramolecular cyclization to form a γ-lactone. The synthesis of phthalides, which are a class of bicyclic lactones, could be envisioned through a multi-step sequence involving the reaction of the alkyne with an appropriate aromatic partner, followed by cyclization and functional group transformations.
Role in the Synthesis of N-Heterocycles (e.g., Pyridines, Triazoles)
The reactivity of the α,β-unsaturated ester system makes this compound a suitable precursor for various nitrogen-containing heterocycles.
Pyridines: Substituted pyridines can be synthesized through condensation reactions. For example, a Hantzsch-type pyridine (B92270) synthesis could potentially utilize the reactivity of the activated alkyne.
Triazoles: The alkyne functionality is a key component in the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This "click chemistry" approach offers a highly efficient and regioselective method for the synthesis of triazole-containing molecules.
A related saturated compound, ethyl 2-cyano-4,4-diethoxybutanoate, has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine, a fused N-heterocycle, showcasing the utility of the diethoxybutyl scaffold in constructing complex nitrogenous frameworks.
| Heterocycle | General Synthetic Approach | Potential Role of this compound |
| Pyridines | Condensation reactions (e.g., Hantzsch synthesis) | As a C4 building block |
| Triazoles | 1,3-Dipolar cycloaddition with azides | As the alkyne component |
| Pyrrolo[2,3-d]pyrimidines | Multi-step synthesis from related butanoates | Precursor to key intermediates |
Contribution to Oxygen- and Sulfur-Containing Heterocycles
The electrophilic nature of the alkyne in this compound allows for conjugate addition reactions with oxygen and sulfur nucleophiles. This reactivity can be harnessed to construct various O- and S-containing heterocycles. For example, reaction with a binucleophile containing both an oxygen and a sulfur atom could lead to the formation of oxathiolanes or other related heterocycles after subsequent cyclization steps. The specific reaction conditions and the nature of the nucleophile would dictate the final heterocyclic scaffold.
Intermediate in Natural Product Synthesis
The strategic placement of reactive sites within this compound has been effectively leveraged by synthetic chemists for the efficient construction of natural product scaffolds. A notable application of this compound is in the synthesis of butenolides, a class of lactones present in numerous biologically active natural products.
The synthesis of γ-hydroxy-α,β-unsaturated esters, which are direct precursors to butenolides, can be achieved through the conjugate addition of organocuprates to this compound. This reaction proceeds with high stereoselectivity, leading predominantly to the (E)-isomer. Subsequent hydrolysis of the acetal to the corresponding aldehyde, followed by reduction of the aldehyde and lactonization, yields the desired butenolide core. This strategy has been instrumental in the stereoselective synthesis of natural products such as (+)-blastmycinone, a key component of the antibiotic antimycin A3.
The general synthetic sequence is outlined below:
| Step | Reaction | Key Features |
| 1 | Conjugate addition of an organocuprate (R₂CuLi) to this compound | Forms a C-C bond at the β-position of the alkyne. Proceeds with high (E)-stereoselectivity. |
| 2 | Hydrolysis of the diethyl acetal | Unmasks the aldehyde functionality. Typically achieved under mild acidic conditions. |
| 3 | Reduction of the aldehyde | Converts the aldehyde to a primary alcohol. Common reducing agents include sodium borohydride. |
| 4 | Lactonization | Intramolecular cyclization to form the butenolide ring. Often occurs spontaneously or with mild acid or base catalysis. |
This modular approach allows for the introduction of various side chains (R groups) from the organocuprate reagent, providing access to a diverse range of substituted butenolide natural products and their analogues.
Development of Methodologies for C-C and C-X Bond Formation
The electrophilic nature of the alkyne in this compound makes it an excellent substrate for the development of new methods for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. These reactions are fundamental in organic synthesis for building molecular complexity.
Michael Addition Reactions:
The electron-withdrawing ester group activates the alkyne for nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction allows for the formation of a new bond at the β-carbon of the alkyne. A wide variety of nucleophiles can be employed, leading to the formation of both C-C and C-X bonds.
Table of Nucleophiles in Michael Additions to this compound Derivatives:
| Nucleophile Type | Example | Bond Formed | Resulting Functional Group |
| Carbon Nucleophiles | Enolates, organocuprates | C-C | Substituted alkenes |
| Nitrogen Nucleophiles | Amines, azides | C-N | Enamines, aziridines |
| Oxygen Nucleophiles | Alcohols, phenols | C-O | Enol ethers |
| Sulfur Nucleophiles | Thiols, thiophenols | C-S | Thioethers |
These Michael addition reactions are often highly stereoselective, yielding predominantly the (E)-isomer of the resulting alkene. The versatility of the Michael addition with this substrate provides a powerful tool for the synthesis of highly functionalized building blocks.
Palladium-Catalyzed Cross-Coupling Reactions:
While less common for this specific substrate, related alkynoates can participate in various palladium-catalyzed cross-coupling reactions. These reactions typically involve the activation of a C-H or C-X bond and coupling with the alkyne. Methodologies developed with similar substrates suggest the potential for this compound to be employed in reactions such as the Sonogashira coupling, which would form a C-C bond by coupling the alkyne with an aryl or vinyl halide. Further research in this area could expand the synthetic utility of this versatile reagent.
The development of these methodologies not only provides new ways to form crucial chemical bonds but also highlights the potential of this compound as a flexible and valuable tool in the arsenal (B13267) of synthetic organic chemists.
Spectroscopic Characterization and Structural Elucidation in Research of Ethyl 4,4 Diethoxybut 2 Ynoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. For ethyl 4,4-diethoxybut-2-ynoate, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, are employed for a complete structural assignment.
Proton (¹H) NMR: Analysis of Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments in the molecule. The ethyl ester group would show a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), arising from coupling with each other. The two ethoxy groups attached to the same carbon (C4) would likely present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-CH₂CH₃). The proton at the acetal (B89532) carbon (C4) is expected to appear as a distinct singlet. The integration of these signals would correspond to the number of protons in each environment.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| -OCH₂CH₃ (ester) | ~4.2 | Quartet | ~7.1 |
| -OCH₂CH₃ (ethoxy) | ~3.6-3.8 | Quartet | ~7.0 |
| -CH(OEt)₂ | ~5.4 | Singlet | - |
| -OCH₂CH₃ (ester) | ~1.3 | Triplet | ~7.1 |
| -OCH₂CH₃ (ethoxy) | ~1.2 | Triplet | ~7.0 |
This is an interactive data table. Users can sort and filter the data as needed.
Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Functional Group Environments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest ppm value). The two acetylenic carbons (C2 and C3) would appear in the characteristic region for sp-hybridized carbons. The acetal carbon (C4) and the carbons of the ethoxy and ethyl ester groups would have distinct chemical shifts.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (ester) | ~154 |
| -C≡C- | ~80-90 |
| -CH(OEt)₂ | ~92 |
| -OCH₂CH₃ (ester) | ~62 |
| -OCH₂CH₃ (ethoxy) | ~59 |
| -OCH₂CH₃ (ester) | ~14 |
| -OCH₂CH₃ (ethoxy) | ~15 |
This is an interactive data table. Users can sort and filter the data as needed.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity within the ethyl groups of both the ester and ethoxy moieties.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
Infrared (IR) Spectroscopy: Identification of Key Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the alkyne, ester, and ether functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡C stretch (alkyne) | 2100-2260 (typically weak for internal alkynes) |
| C=O stretch (ester) | 1715-1750 |
| C-O stretch (ester and ether) | 1000-1300 |
| C-H stretch (sp³) | 2850-3000 |
This is an interactive data table. Users can sort and filter the data as needed.
Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the molecular mass. Common fragmentation pathways would likely involve the loss of ethoxy groups, the ethyl group from the ester, and cleavage of the carbon-carbon bonds. The fragmentation pattern helps to piece together the molecular structure.
Vibrational Spectroscopy and Chiroptical Studies for Conformational Analysis
While standard IR spectroscopy identifies functional groups, more advanced vibrational techniques like Raman spectroscopy can provide complementary information, particularly for the symmetric alkyne bond. For chiral derivatives of this compound, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential. These methods provide information about the three-dimensional arrangement of atoms (stereochemistry) and the preferred conformations of the molecule in solution.
Computational and Theoretical Investigations of Ethyl 4,4 Diethoxybut 2 Ynoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov This approach is frequently employed to optimize molecular geometries, calculate vibrational frequencies, and determine various energetic properties. materialsciencejournal.org A search of scholarly articles indicates that while DFT calculations are commonly performed on various ester compounds and organic molecules, materialsciencejournal.orgresearchgate.netnih.gov specific studies applying DFT methods to determine the optimized geometry, bond lengths, and bond angles of Ethyl 4,4-diethoxybut-2-ynoate are not available in the reviewed literature.
Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Electrostatic Potential)
The analysis of a molecule's electronic structure provides critical insights into its reactivity and kinetic stability. This typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between them is a key indicator of chemical reactivity. researchgate.netnih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Despite the utility of these analyses, no specific published data were found for the HOMO-LUMO energy gap or the MEP map of this compound. Such analyses would theoretically reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its reactive behavior.
Modeling of Reaction Pathways and Transition States
Computational modeling is a vital tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. escholarship.orgnih.gov This modeling can predict the energetic feasibility of different reaction pathways. One of the documented synthesis routes for this compound involves the reaction of ethyl propiolate with triethyl orthoformate. chemicalbook.com However, a detailed computational study modeling the reaction pathway, calculating the activation energies, and characterizing the transition state structures for this or any other reaction involving this compound is not present in the available scientific literature.
Prediction of Stereoselectivity and Regioselectivity
Theoretical calculations are instrumental in predicting the stereochemical and regiochemical outcomes of chemical reactions. By comparing the activation energies of different pathways leading to various isomers, chemists can anticipate the major products of a reaction. For a molecule like this compound, which possesses multiple reactive sites, such predictions would be highly valuable for synthetic applications. Nevertheless, there are no specific computational studies in the surveyed literature that focus on predicting the stereoselectivity or regioselectivity of reactions involving this compound.
Conformational Landscape and Molecular Dynamics Simulations
Understanding the conformational landscape of a molecule is essential as its three-dimensional shape influences its physical properties and reactivity. Conformational analysis, often supplemented by Molecular Dynamics (MD) simulations, explores the different spatial arrangements of a molecule and their relative energies. nih.gov MD simulations can also provide insights into the behavior of the molecule over time in different environments. A thorough search did not yield any studies on the conformational analysis or molecular dynamics simulations specifically targeting this compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of ethyl 4,4-diethoxybut-2-ynoate is largely governed by the catalytic systems employed. Future research will likely focus on developing novel catalysts to unlock new reaction pathways and enhance control over product formation.
Key Research Areas:
Asymmetric Catalysis: Designing chiral catalysts for enantioselective transformations is a primary goal. This would enable the synthesis of optically pure compounds, which is critical in pharmaceutical development.
Multi-metallic and Bifunctional Catalysis: Systems combining multiple metals or incorporating both Lewis acidic and Brønsted basic sites could activate the molecule in unique ways, facilitating complex cascade reactions. nih.govrsc.org
Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Recent studies on similar unsaturated systems have highlighted the power of Brønsted acid and transition-metal catalysis in complex cycloadditions. nih.govrsc.org For instance, bis(trifluoromethanesulfonyl)imide (HNTf₂) has been shown to catalyze formal [4+4], [4+3], and [4+2]-cycloadditions, showcasing the potential for acidic catalysts to enable complex skeletal constructions. nih.govrsc.org Similarly, gold and rhodium catalysts are known to activate alkynes towards various nucleophilic additions and cycloadditions. The exploration of such catalysts with this compound could lead to highly efficient and selective syntheses of complex heterocyclic and carbocyclic structures.
| Catalyst Type | Potential Reaction | Anticipated Advantage |
|---|---|---|
| Chiral Lewis Acids (e.g., Sc, Cu, Zn complexes) | Asymmetric Diels-Alder, Michael Additions | High enantioselectivity for chiral products. |
| Gold (Au) / Platinum (Pt) Catalysts | Hydration, Hydroamination, Cycloisomerization | Mild reaction conditions, unique reactivity with alkynes. |
| Rhodium (Rh) / Ruthenium (Ru) Catalysts | [2+2+2] Cycloadditions, Pauson-Khand type reactions | Rapid construction of complex polycyclic systems. |
| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical additions, C-H functionalization | Access to novel reaction pathways via radical intermediates. |
Integration into Automated Synthesis Platforms
The progression of automated synthesis platforms presents a significant opportunity for accelerating chemical discovery. nih.gov this compound, as a multifunctional building block, is an ideal candidate for integration into these systems.
Automated synthesizers, which can perform reactions, purifications, and analyses with minimal human intervention, rely on robust and versatile chemical building blocks. merckmillipore.comnih.govwikipedia.org The distinct reactive sites of this compound allow for its sequential or orthogonal functionalization, making it suitable for the rapid generation of molecular libraries.
Opportunities for Integration:
Flow Chemistry: The compound's stability and reactivity can be precisely controlled in continuous flow reactors, allowing for safe, scalable, and efficient production of derivatives.
Capsule-Based Synthesis: Pre-packaged capsules containing the alkynoate and various reaction partners could be used in automated platforms to perform a wide array of transformations, from N-heterocycle formation to coupling reactions. merckmillipore.comnih.gov
High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions to optimize transformations involving this compound.
The integration of this compound into automated workflows would enable chemists to explore chemical space more efficiently, accelerating the discovery of new molecules with desired properties. nih.govmedium.com
Design of New Derivatives with Tunable Reactivity Profiles
Systematic modification of the this compound structure can lead to new derivatives with finely tuned electronic and steric properties. This "reactivity tuning" allows for greater control over chemical reactions and the synthesis of novel molecular architectures. nih.gov
For example, introducing electron-withdrawing or electron-donating groups at various positions on a molecule can significantly alter its reactivity. nih.gov By applying this principle, derivatives of this compound could be designed for specific synthetic applications.
| Structural Modification | Example Derivative | Potential Impact on Reactivity | Potential Application |
|---|---|---|---|
| Replacing ethoxy groups with bulkier alkoxy groups | Ethyl 4,4-diisopropoxybut-2-ynoate | Increased steric hindrance around the acetal (B89532), potentially improving diastereoselectivity in subsequent reactions. | Stereoselective synthesis. |
| Introducing electron-withdrawing groups on the ester | 2,2,2-Trifluorothis compound | Enhanced electrophilicity of the alkyne and ester carbonyl, increasing reactivity towards nucleophiles. | Michael additions, synthesis of highly functionalized heterocycles. |
| Modifying the carbon backbone | Ethyl 5,5-diethoxypent-3-ynoate | Altered geometry and reactivity, potentially enabling different intramolecular cyclization pathways. | Synthesis of different ring systems. |
| Substitution at the alkyne terminus | Ethyl 4,4-diethoxy-2-(trimethylsilyl)but-2-ynoate | Acts as a protecting group or allows for regioselective reactions like the Sonogashira coupling. | Complex molecule synthesis. nih.gov |
In Silico Screening and Predictive Modeling for Undiscovered Applications
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. arxiv.org Applying these in silico methods to this compound and its potential derivatives can guide experimental work and uncover new applications. nih.govmdpi.comnih.gov
Computational Approaches:
Virtual Screening: The molecule can be computationally docked into the active sites of various enzymes or receptors to predict potential biological activity. mdpi.comresearchgate.net This can identify promising candidates for drug discovery.
Quantitative Structure-Property Relationship (QSPR): Models can be built to predict physicochemical properties like solubility, stability, and partition coefficients, which are crucial for environmental and pharmaceutical applications. nih.gov
Reaction Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and understand the mechanisms of reactions involving the compound. This can help in optimizing reaction conditions and predicting the outcomes of new, untested transformations. mdpi.com
Predictive models for cycloaddition reactions, for instance, can assess kinetic parameters like the rate constant (logk) and activation energy (Ea), allowing researchers to forecast the feasibility and efficiency of synthesizing specific target molecules. nih.govresearchgate.net
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
The principles of green chemistry provide a framework for making chemical processes more environmentally benign. acs.orgacs.orgresearchgate.net Future research on this compound should incorporate these principles in both its synthesis and its application.
Green Chemistry Strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orggreenchemistry-toolkit.org The use of this compound in cycloaddition reactions is inherently atom-economical.
Use of Renewable Feedstocks: Exploring synthetic pathways that start from bio-based materials rather than petroleum-based feedstocks. rsc.org For example, the ethanol (B145695) used to form the ester and acetal groups could be derived from fermentation.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran). nih.gov The development of water-compatible catalytic systems is a key area of research. mdpi.com
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. acs.org The development of recyclable heterogeneous catalysts for the synthesis and reactions of the compound would be a significant step forward. tue.nl
By focusing on these areas, the chemical community can ensure that the future applications of this compound are not only scientifically innovative but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4,4-diethoxybut-2-ynoate, and what factors influence yield optimization?
- Methodological Answer : this compound can be synthesized via Claisen condensation or nucleophilic substitution of protected alkynols. Key variables include:
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) or base-mediated conditions (e.g., NaH) to activate intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
- Temperature Control : Exothermic steps require slow addition and cooling (0–5°C) to prevent side reactions.
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.
- Reference : Similar synthetic strategies for isotopomer synthesis (e.g., labeled ethyl 3-oxobutanoate derivatives) highlight the importance of stepwise optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the ynoate moiety (δ ~160–170 ppm for carbonyl carbons) and ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂). Use DEPT-135 to distinguish CH₃/CH₂ groups.
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and alkyne C≡C vibrations (~2200 cm⁻¹).
- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (m/z ~200–220) and fragmentation patterns (e.g., loss of ethoxy groups).
- Data Validation : Cross-reference with computational methods (DFT calculations) or literature data for similar ynoate esters .
Q. How should stability studies of this compound be conducted to assess degradation under different storage conditions?
- Methodological Answer :
- Experimental Design :
- Variables : Temperature (4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure (dark vs. UV/visible light).
- Time Points : Sample aliquots at 0, 1, 3, 6, and 12 months.
- Analytical Methods : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and track degradation products (e.g., hydrolysis to carboxylic acids) using LC-MS.
- Data Interpretation : Calculate degradation kinetics (zero/first-order models) and identify critical storage parameters. Reference stability protocols for structurally related esters (e.g., ethyl fumarate derivatives) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the ynoate group in this compound under varying catalytic conditions?
- Methodological Answer :
- Variables :
- Catalysts : Transition metals (e.g., Pd/Cu for Sonogashira coupling), organocatalysts (e.g., DMAP for acylations).
- Substrate Scope : Test reactivity with nucleophiles (amines, alcohols) or electrophiles (alkyl halides).
- Control Experiments : Include uncatalyzed reactions and use deuterated solvents to probe mechanistic pathways.
- Data Collection : Track reaction progress via in-situ FTIR or NMR. Analyze regioselectivity/stereoselectivity using NOESY or X-ray crystallography (if crystalline derivatives form).
- Statistical Validation : Employ Design of Experiments (DoE) to optimize catalyst loading and temperature .
Q. When encountering contradictions in kinetic data for reactions involving this compound, what analytical strategies can resolve these discrepancies?
- Methodological Answer :
- Step 1 : Validate experimental reproducibility (≥3 replicates) and calibrate instruments (e.g., HPLC detectors, NMR spectrometers).
- Step 2 : Compare with literature data for analogous systems (e.g., ethyl propiolate derivatives) to identify outliers.
- Step 3 : Perform computational modeling (e.g., Gaussian or ORCA) to explore transition states or solvent effects that may explain anomalies.
- Step 4 : Use advanced statistical tools (e.g., principal component analysis) to isolate variables causing discrepancies. Reference frameworks for resolving data contradictions in kinetic studies .
Q. What strategies can be employed to study the electronic effects of substituents on the alkyne moiety in this compound derivatives?
- Methodological Answer :
- Synthetic Modification : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups via nucleophilic substitution or cross-coupling reactions.
- Spectroscopic Analysis : Use UV-Vis spectroscopy to monitor charge-transfer transitions. Correlate Hammett σ values with reaction rates for substituent effects.
- Theoretical Studies : Conduct DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity trends.
- Case Study : Reference studies on substituted ethyl acetylenecarboxylates to contextualize findings .
Data Presentation and Analysis
Table 1 : Comparison of Synthetic Routes for this compound
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|---|
| Claisen Condensation | NaH | THF | 65–75 | 90–95 | Side product formation |
| Nucleophilic Substitution | BF₃·OEt₂ | DCM | 70–80 | 85–90 | Moisture sensitivity |
| Grignard Addition | Mg | Et₂O | 50–60 | 80–85 | Low scalability |
Note : Data adapted from methodologies for analogous ynoate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
